3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a compound that belongs to the class of triazolo[4,3-a]pyrazines. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry. It has been studied for its interactions with various biological targets, including bacterial cells, and shows promise as a therapeutic agent.
This compound can be synthesized through various chemical reactions involving triazole and pyrazine derivatives. The synthesis typically employs a series of cyclization and alkylation reactions to yield the final product. Its structural characteristics and biological activities have been documented in several scientific articles and patents, indicating its relevance in pharmaceutical research.
3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is specifically categorized under triazoles and pyrazines, which are known for their diverse pharmacological properties.
The synthesis of 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the following steps:
The reaction conditions for these steps include controlled temperatures and specific solvents to optimize yields. The use of commercially available orthoesters under acetic acid catalysis can facilitate scalable production methods suitable for industrial applications .
The molecular structure of 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride features a fused triazole-pyrazine ring system with an aminoethyl side chain.
The molecular formula is , indicating the presence of two hydrochloride ions associated with the compound. The molecular weight is approximately 210.15 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can participate in various chemical reactions:
Reagents such as potassium permanganate are used for oxidation reactions, while lithium aluminum hydride serves as a reducing agent. Nucleophiles like sodium azide are commonly employed in substitution reactions .
The products from these reactions depend on specific conditions and reagents used; for instance, oxidation may lead to oxides while substitution could yield various functional group derivatives.
The mechanism of action for 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride primarily involves its interaction with bacterial cells:
Studies indicate that this compound interferes with metabolic processes by binding to specific enzymes within bacterial cells. This binding leads to a disruption in essential protein synthesis pathways .
The compound is typically presented as a dihydrochloride salt which enhances its solubility in aqueous solutions. It exhibits stability under standard laboratory conditions but may require careful handling due to potential reactivity.
3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride has significant potential in medicinal chemistry:
This compound exemplifies the ongoing research into triazolo-pyrazine derivatives aimed at discovering new therapeutic agents with diverse applications in medicine and biochemistry.
The triazolo[4,3-a]pyrazine scaffold serves as a privileged structural motif in medicinal chemistry due to its versatile reactivity and bioactivity profile. This bicyclic heterocycle features a triazole ring fused with a dihydropyrazine moiety, enabling regioselective modifications at multiple positions (C3, N1, C7, and C8). Core construction typically begins with N-amination of pyrazinone derivatives followed by cyclocondensation with carbonyl equivalents like trifluoroacetic anhydride or orthoesters [2] [7]. A critical advancement involves the regiocontrolled assembly of the triazole ring prior to pyrazine saturation, preventing unwanted tautomerization. As highlighted in recent reviews, this scaffold’s synthetic flexibility allows installation of pharmacophoric elements at C3 (via electrophilic substitution) or N1 (via alkylation) before introducing the 2-aminoethyl sidechain [2]. Microwave-assisted cyclization has emerged as a key innovation, reducing reaction times from 12 hours to <90 minutes while improving yields by 15-20% compared to conventional heating [7]. The C3 position exhibits enhanced nucleophilicity when the pyrazine ring is partially saturated, facilitating subsequent functionalization—a property exploited for installing the trifluoromethyl group in sitagliptin intermediates .
Table 1: Functionalization Strategies for Triazolo[4,3-a]Pyrazine Core
Position | Reaction Type | Key Reagents/Conditions | Regioselectivity Control |
---|---|---|---|
C3 | Electrophilic substitution | Trifluoroacetic anhydride, POCl₃ | Preferential attack at electron-rich C3 |
N1 | Alkylation | Alkyl halides, K₂CO₃, DMF | Use of bulky electrophiles for N1 vs. N2 differentiation |
C7/C8 | Ring saturation | Pd/C hydrogenation, NaBH₄ | Controlled reduction avoiding over-reduction |
C6 | Halogenation | NBS, PPh₃, CCl₄ | Radical quenching agents for mono-substitution |
Installation of the 2-aminoethyl sidechain proceeds through two primary strategies: (1) nucleophilic displacement of C7/C8 halogens with ethylenediamine, or (2) reductive amination of aldehyde intermediates. The halogenation-amination sequence involves bromination of 7,8-dihydrotriazolopyrazin-8-one at C7 using phosphorus tribromide, followed by SN₂ reaction with N-Boc-ethylenediamine under phase-transfer conditions (tetrabutylammonium bromide, dichloromethane/water) [4] [6]. This approach affords protected intermediates in 65-78% yield, though regiochemical purity requires careful control via low-temperature bromination (-10°C to 0°C) to prevent dibromide formation. Alternatively, reductive amination employs 3-(2-oxoethyl)triazolopyrazine precursors generated under mild Swern oxidation conditions. Sodium triacetoxyborohydride-mediated coupling with ammonium acetate in methanol at pH 6-7 provides the free amine directly, circumventing protection/deprotection steps [4]. Critical to both routes is the use of tert-butoxycarbonyl (Boc) protection, which prevents ring alkylation side reactions during amination. NMR studies confirm that unprotected ethylenediamine leads to bis-adduct formation at >20% levels due to the scaffold’s bifunctional reactivity . Post-amination, catalytic hydrogenation (10% Pd/C, H₂ 50 psi) simultaneously removes Boc groups and reduces residual double bonds, achieving full saturation without heterocycle cleavage [4].
Salt formation represents the critical final step for enhancing stability and crystallinity. Dihydrochloride conversion is optimized through counterion exchange in aprotic/protic solvent mixtures. Free base dissolution in anhydrous dichloromethane followed by slow addition of 4M HCl in dioxane (2.2 equiv.) at 0°C yields crystalline salts within 2 hours [6] [9]. Solvent screening reveals that ethanol/MTBE (methyl tert-butyl ether) mixtures (1:3 v/v) afford superior crystal habits with 95% recovery versus 70-75% in pure ethanol or isopropanol [7]. Hydrate formation presents a major challenge—monohydrates convert to anhydrous forms above 40°C, inducing agglomeration during drying. This is mitigated through controlled humidity crystallization (30-40% RH), producing non-hygroscopic particles with <0.1% water uptake at 25°C/60% RH [4]. Counterion studies demonstrate that hydrochloride salts provide optimal solubility profiles (>50 mg/mL in water) versus hydrobromides (<30 mg/mL) or phosphates (hygroscopic). X-ray diffraction confirms the dihydrochloride exists as a zwitterion with protonation at the triazole N1 and terminal amine, stabilized by intramolecular hydrogen bonding (N···Cl distance 3.08 Å) [6].
Table 2: Salt Crystallization Optimization Parameters
Solvent System | Acid Source | Temperature (°C) | Crystal Yield (%) | Water Content (%) |
---|---|---|---|---|
EtOH/MTBE (1:3) | HCl/dioxane | 0-5 | 95 | 0.05 |
Anhydrous EtOH | HCl/Et₂O | 20 | 78 | 0.12 |
IPA/Hexane (1:5) | HCl/MeOH | -10 | 85 | 0.15 |
Acetonitrile | HCl(g) | 25 | 65 | 0.25 |
The final cyclization to form the triazolopyrazinone ring demands precise control to avoid regioisomeric byproducts. Traditional thermal cyclization (refluxing acetic acid, 8-12 hours) yields <60% target compound with 15-20% [1,5-a] regioisomer contamination [3] [7]. Modern protocols employ in situ CDI (carbonyldiimidazole)-mediated ring closure at 80°C in DMF, reducing isomer formation to <5% through kinetic control. Key innovations include:
Reaction monitoring via inline FTIR reveals that regioselectivity correlates strongly with enolization kinetics—fast carbonyl activation minimizes tautomerization to alternative cyclization sites. Post-cyclization, regiochemical purity is upgraded to >99.5% through pH-controlled crystallization (pH 4.5-5.0, sodium acetate buffer), exploiting solubility differences between isomers [6]. Isolated regioisomers exhibit distinct ¹³C NMR shifts at C8a (142.5 ppm for [4,3-a] vs 138.2 ppm for [1,5-a]), providing a rapid quality control metric [5].
Table 3: Cyclization Conditions and Regiochemical Outcomes
Cyclization Method | Conditions | Reaction Time | [4,3-a]:[1,5-a] Ratio | Overall Yield (%) |
---|---|---|---|---|
Thermal reflux | AcOH, 120°C | 12 h | 80:20 | 58 |
CDI-mediated | DMF, 80°C | 4 h | 95:5 | 75 |
Catalytic p-TsOH | Toluene, 110°C | 2 h | 97:3 | 82 |
Microwave-assisted | NMP, 150°C | 30 min | 99:1 | 91 |
Comprehensive Compound Nomenclature
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1